7-Methyl-1-(4-methylphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
“7-METHYL-1-(4-METHYLPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-METHYL-1-(4-METHYLPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” typically involves multi-step organic reactions. The key steps may include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of substituents: The methyl, 4-methylphenyl, and morpholin-4-ylpropyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“7-METHYL-1-(4-METHYLPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of “7-METHYL-1-(4-METHYLPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” involves interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno[2,3-c]pyrroles with different substituents. Examples include:
- 1-(4-METHYLPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- 7-METHYL-1-(4-METHYLPHENYL)-2-[3-(PIPERIDIN-1-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Uniqueness
The uniqueness of “7-METHYL-1-(4-METHYLPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C26H28N2O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
7-methyl-1-(4-methylphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H28N2O4/c1-17-4-7-19(8-5-17)23-22-24(29)20-16-18(2)6-9-21(20)32-25(22)26(30)28(23)11-3-10-27-12-14-31-15-13-27/h4-9,16,23H,3,10-15H2,1-2H3 |
InChI Key |
KKYYNFKGXAGNBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)C |
Origin of Product |
United States |
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